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molecular formula C8H13N3O2 B1529680 tert-butyl 4-amino-1H-pyrazole-1-carboxylate CAS No. 1018446-95-1

tert-butyl 4-amino-1H-pyrazole-1-carboxylate

Cat. No. B1529680
M. Wt: 183.21 g/mol
InChI Key: FIBAJOZIOKKYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040545B2

Procedure details

tert-butyl 4-nitro-1H-pyrazole-1-carboxylate was stirred with palladium on carbon (10%, 170 mg) in ethanol (20 mL) under an atmosphere of hydrogen at 20° C. for 18 h. The palladium was removed by filtration and the solvent was removed in vacuo to give tert-butyl 4-amino-1H-pyrazole-1-carboxylate (1.48 g). 1H NMR (d6-DMSO) δ 7.35 (d, 1H), 7.33 (d, 1H), 4.40 (s, 2H), 1.54 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:8]=1)([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[N:6][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)C(=O)OC(C)(C)C
Name
Quantity
170 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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